molecular formula C17H15N5O2S2 B2808344 4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034552-50-4

4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2808344
CAS No.: 2034552-50-4
M. Wt: 385.46
InChI Key: WXAYPJCJMNXDHC-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features multiple functional groups, including a thiazole ring, a pyrrole ring, and a thienopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thiazole precursor, such as 2-aminothiazole, the thiazole ring is constructed through cyclization reactions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with a suitable aldehyde or ketone.

    Construction of the Thienopyrimidine Moiety: The thienopyrimidine ring is synthesized through a series of cyclization and functional group transformations, starting from thiophene derivatives.

    Final Coupling and Functionalization: The final step involves coupling the thiazole and pyrrole intermediates with the thienopyrimidine moiety, followed by functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine moiety, converting it to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic structure is similar to many natural products and pharmaceuticals, making it a candidate for drug discovery and development. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new drugs. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s heterocyclic rings allow it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide: shares similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c1-11-13(26-17(20-11)21-6-2-3-7-21)15(23)18-5-8-22-10-19-12-4-9-25-14(12)16(22)24/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAYPJCJMNXDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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